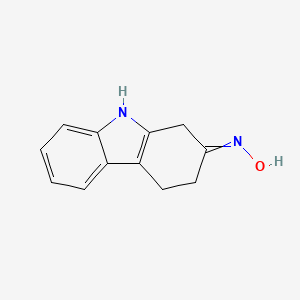

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

Descripción general

Descripción

Synthesis Analysis

Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .

Molecular Structure Analysis

The unique characteristics of oximes are imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon .

Chemical Reactions Analysis

Oximes have diverse reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Characterization

Carbazole derivatives, including variations of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, have been synthesized and characterized using various spectroscopic techniques. This includes the study of their Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and elemental analysis. These methods help determine the structural and electronic properties of carbazole derivatives (Serdaroğlu et al., 2021).

Antioxidant Activity and Molecular Docking

Carbazole derivatives, including (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, have been investigated for their antioxidant activities. Molecular docking studies have shown that these compounds exhibit binding affinity with specific proteins, such as human glutathione reductase, indicating potential biological applications. The antioxidant activities of these compounds have been assessed using the CUPRAC method, revealing that some carbazole derivatives possess notable antioxidant properties (Serdaroğlu et al., 2021).

Photoinitiator Synthesis

A novel carbazole photoinitiator, which is a derivative of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, has been synthesized. The study discusses the catalyst, temperature, and time of the oximation process to optimize reaction conditions. This derivative's synthesis and structural characterization open avenues for its application in photochemical processes (Xie Chuan, 2008).

Safety And Hazards

Thermal risk evaluation of reaction hazards is of great importance to the safer operation of chemical processes . The thermal reactivity or thermal instability of a compound is an inherent property of the compound and the characterization of the thermal reactivity is considered as a dynamic problem .

Direcciones Futuras

Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in these areas are being explored .

Propiedades

IUPAC Name |

N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

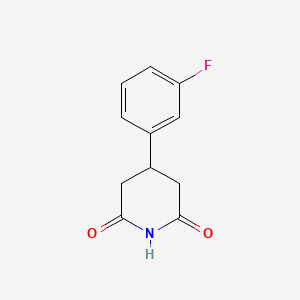

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)